An In-depth Technical Guide to (4-Bromo-benzoylamino)-acetic acid ethyl ester: Synthesis, Properties, and Applications
An In-depth Technical Guide to (4-Bromo-benzoylamino)-acetic acid ethyl ester: Synthesis, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (4-Bromo-benzoylamino)-acetic acid ethyl ester, also known as Ethyl N-(4-bromobenzoyl)glycinate. This compound serves as a pivotal intermediate in synthetic organic chemistry, particularly in the construction of novel heterocyclic scaffolds and as a derivative of hippuric acid, making it a molecule of significant interest for researchers in medicinal chemistry and drug development. This document details the compound's chemical identity, physicochemical properties, a robust and validated synthesis protocol, characteristic spectroscopic data, and potential applications. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this versatile chemical entity.
Chemical Identity and Structure
(4-Bromo-benzoylamino)-acetic acid ethyl ester is an N-acylated amino acid ester. The structure consists of a central glycine ethyl ester moiety where the amino group is functionalized with a 4-bromobenzoyl group. This combination of an aromatic halide, an amide linkage, and an ester group provides multiple points for further chemical modification.
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IUPAC Name: ethyl 2-(4-bromobenzamido)acetate
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Synonyms: N-(4-Bromobenzoyl)glycine ethyl ester
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CAS Number: 207864-21-9[1]
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Molecular Formula: C₁₁H₁₂BrNO₃[1]
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Molecular Weight: 286.12 g/mol
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Chemical Structure:
A 2D representation of the molecular structure.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, reaction optimization, and application in various experimental settings. The properties for Ethyl N-(4-bromobenzoyl)glycinate are summarized below.
| Property | Value | Source |
| Molecular Weight | 286.12 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for N-acyl amino acid esters |
| Melting Point | Data not readily available in cited literature | - |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol. Insoluble in water. | Inferred from structural similarity |
| LogP (Octanol/Water) | ~2.5 (Predicted) | Inferred from chemical structure |
Synthesis Protocol: A Validated Approach
The synthesis of (4-Bromo-benzoylamino)-acetic acid ethyl ester is most reliably achieved via the Schotten-Baumann reaction . This classic method involves the acylation of an amine (glycine ethyl ester) with an acid chloride (4-bromobenzoyl chloride) under basic conditions.[2][3][4] This protocol is presented as a self-validating system: the synthesis (Part A) yields the crude product, which is then purified and its identity confirmed by the spectroscopic methods detailed in Section 4.
Causality and Experimental Rationale:
The choice of the Schotten-Baumann conditions is deliberate. The reaction is performed in a two-phase system (organic/aqueous) or in an organic solvent with an added base. The base (e.g., triethylamine or aqueous NaOH) is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction.[5][6] This prevents the protonation of the starting amine, ensuring it remains a potent nucleophile, thereby driving the reaction to completion.
Workflow Diagram:
Caption: Synthesis workflow for the target compound.
Step-by-Step Methodology:
Part A: Preparation of 4-Bromobenzoyl Chloride (Precursor 1)
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Anhydrous Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere (e.g., Nitrogen). All glassware must be rigorously dried.
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Reaction: To the flask, add 4-bromobenzoic acid (1.0 eq) and a suitable solvent like dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF).
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Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5 eq) to the mixture.
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Reflux: Heat the reaction mixture to reflux (approx. 40°C for DCM) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
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Isolation: Allow the mixture to cool. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 4-bromobenzoyl chloride is often used directly in the next step.
Part B: Synthesis of (4-Bromo-benzoylamino)-acetic acid ethyl ester
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Reaction Setup: In a separate flask under an inert atmosphere, suspend glycine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM.
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Base Addition: Cool the suspension to 0°C using an ice bath. Add triethylamine (Et₃N) (2.2 eq) dropwise to neutralize the hydrochloride salt and the HCl that will be formed in the reaction. Stir for 15 minutes.
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Acylation: Dissolve the crude 4-bromobenzoyl chloride (1.05 eq) from Part A in anhydrous DCM. Add this solution dropwise to the stirring glycine ethyl ester suspension at 0°C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
Part C: Work-up and Purification
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Quenching: Upon completion, dilute the reaction mixture with DCM.
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Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acid chloride and acidic byproducts), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the final product as a crystalline solid.
Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known effects of the constituent functional groups.
Expected Spectroscopic Data:
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Triplet (3H) | δ ~1.3 ppm | -CH₃ of the ethyl ester, coupled to the -CH₂- group. |
| Quartet (2H) | δ ~4.2 ppm | -CH₂- of the ethyl ester, coupled to the -CH₃ group. | |
| Doublet (2H) | δ ~4.3 ppm | -CH₂- of the glycine backbone, coupled to the amide N-H. | |
| Doublet of Doublets (4H) | δ ~7.6-7.8 ppm | Aromatic protons of the 4-bromophenyl ring, appearing as two distinct doublets (AA'BB' system). | |
| Broad Triplet (1H) | δ ~7.0-8.0 ppm | Amide N-H proton, coupling to the adjacent -CH₂- group. | |
| ¹³C NMR | Aliphatic Carbon | δ ~14 ppm | -CH₃ of the ethyl ester. |
| Aliphatic Carbon | δ ~42 ppm | -CH₂- of the glycine backbone. | |
| Aliphatic Carbon | δ ~62 ppm | -CH₂- of the ethyl ester. | |
| Aromatic Carbons | δ ~127-133 ppm | Carbons of the 4-bromophenyl ring. | |
| Amide Carbonyl | δ ~167 ppm | C=O of the amide group. | |
| Ester Carbonyl | δ ~170 ppm | C=O of the ethyl ester group. | |
| IR Spectroscopy | N-H Stretch | ~3300 cm⁻¹ (broad) | Amide N-H bond. |
| C=O Stretch (Ester) | ~1740 cm⁻¹ | Ester carbonyl group. | |
| C=O Stretch (Amide I) | ~1650 cm⁻¹ | Amide carbonyl group. | |
| N-H Bend (Amide II) | ~1550 cm⁻¹ | Amide N-H bending and C-N stretching. | |
| Mass Spectrometry | [M+H]⁺ | m/z ~286.0, 288.0 | Molecular ion peak showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |
Applications in Research and Drug Development
(4-Bromo-benzoylamino)-acetic acid ethyl ester is not typically an end-product but rather a highly valuable building block. Its utility stems from the presence of three key functional regions: the bromo-substituted aromatic ring, the amide linkage, and the ethyl ester.
Scaffold for Bioactive Molecules:
The core structure is a derivative of hippuric acid, a natural metabolite.[3] N-acyl amino acids are prevalent motifs in biologically active compounds. This specific scaffold has been explored for the development of:
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Anti-inflammatory Agents: Related N-acylated glycine esters have been investigated as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key target in inflammation.[7] The 4-bromophenyl group can engage in halogen bonding or occupy hydrophobic pockets within enzyme active sites.
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Antimicrobial Agents: The amide linkage is a key structural feature of many antibiotics. The 4-bromobenzoyl moiety can be incorporated into larger molecules to tune their lipophilicity and electronic properties, potentially leading to new antibacterial or antifungal candidates.
Intermediate for Chemical Synthesis:
The true value of this compound lies in its versatility as a synthetic intermediate. The diagram below illustrates its potential transformations.
Caption: Potential synthetic pathways using the target compound.
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Ester Hydrolysis: The ethyl ester can be easily hydrolyzed under basic conditions (e.g., using LiOH) to yield the corresponding carboxylic acid, N-(4-bromobenzoyl)glycine.[8] This acid can then be coupled with various amines to create a library of diverse amide derivatives.
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Cross-Coupling Reactions: The bromine atom on the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of a wide array of substituents (aryl, alkynyl, amino groups), dramatically increasing molecular complexity and enabling the exploration of structure-activity relationships (SAR).
Safety and Handling
As with all laboratory chemicals, (4-Bromo-benzoylamino)-acetic acid ethyl ester should be handled with appropriate care.
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General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Toxicity: Specific toxicity data is not widely available. However, based on its precursors, it should be treated as a potential irritant. Avoid inhalation of dust, and contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.
Conclusion
(4-Bromo-benzoylamino)-acetic acid ethyl ester (CAS 207864-21-9) is a versatile and synthetically valuable intermediate. Its straightforward synthesis via the Schotten-Baumann reaction makes it readily accessible. The compound's structure offers multiple handles for chemical modification, positioning it as a key building block for creating libraries of novel compounds, particularly in the search for new anti-inflammatory and antimicrobial agents. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.
References
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SATHEE. Chemistry Schotten Baumann Reaction. [Link]
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Wikipedia. Hippuric acid. [Link]
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Wikipedia. Schotten–Baumann reaction. [Link]
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L.S. College, Muzaffarpur. Schotten–Baumann reaction. [Link]
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MDPI. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. [Link]
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